2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one
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Overview
Description
2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine ring system . Industrial production methods may involve optimized reaction conditions, such as the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: . Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar in structure but with a methyl group instead of a cyclopropyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used as enzyme inhibitors. The uniqueness of this compound lies in its specific cyclopropyl substitution, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C8H9N5O |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N5O/c9-7-11-8-10-5(4-1-2-4)3-6(14)13(8)12-7/h3-4H,1-2H2,(H3,9,10,11,12) |
InChI Key |
SXNWLRJBKWSXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N |
Origin of Product |
United States |
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